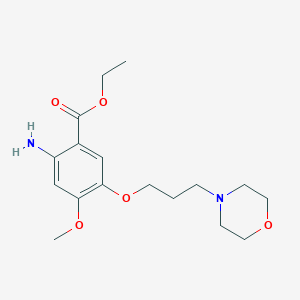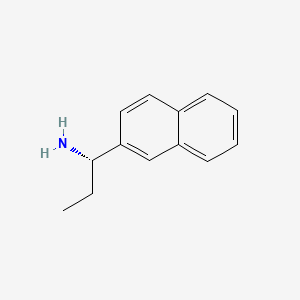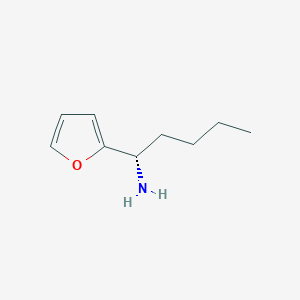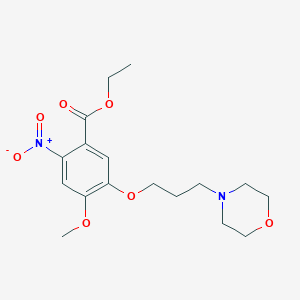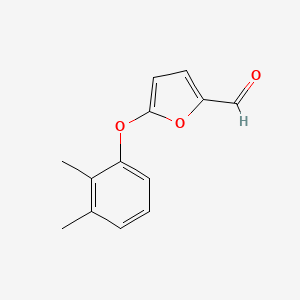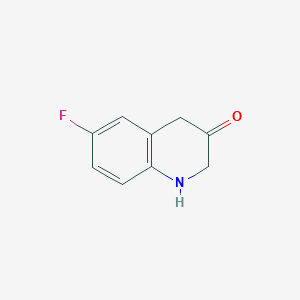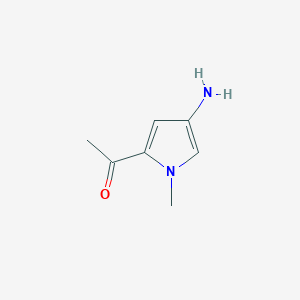
1-(4-Amino-1-methyl-1H-pyrrol-2-YL)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-1-methyl-1H-pyrrol-2-YL)ethan-1-one is a heterocyclic organic compound with a molecular formula of C7H10N2O. It features a pyrrole ring substituted with an amino group and a methyl group, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Amino-1-methyl-1H-pyrrol-2-YL)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of pyrrole with acetic anhydride in the presence of a catalyst such as zinc chloride. The reaction typically occurs at elevated temperatures, around 250-280°C, to yield the desired product .
Industrial Production Methods: In industrial settings, the compound is often produced using large-scale reactors with precise temperature and pressure control. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Amino-1-methyl-1H-pyrrol-2-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
1-(4-Amino-1-methyl-1H-pyrrol-2-YL)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 1-(4-Amino-1-methyl-1H-pyrrol-2-YL)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s structure allows it to fit into binding pockets of proteins, influencing their function and activity .
Comparación Con Compuestos Similares
1-(1-Methyl-1H-pyrrol-2-yl)ethanone: Similar structure but lacks the amino group, resulting in different reactivity and applications.
2-Acetyl-1-methylpyrrole: Another related compound with a similar core structure but different substituents.
Uniqueness: 1-(4-Amino-1-methyl-1H-pyrrol-2-YL)ethan-1-one is unique due to the presence of both an amino group and a methyl group on the pyrrole ring. This combination enhances its reactivity and allows for a broader range of chemical transformations and applications compared to its analogs.
Propiedades
Fórmula molecular |
C7H10N2O |
|---|---|
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
1-(4-amino-1-methylpyrrol-2-yl)ethanone |
InChI |
InChI=1S/C7H10N2O/c1-5(10)7-3-6(8)4-9(7)2/h3-4H,8H2,1-2H3 |
Clave InChI |
FSKIZLXVKNBNQN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CN1C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-fluoro-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzoate](/img/structure/B15232842.png)
![6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15232847.png)
